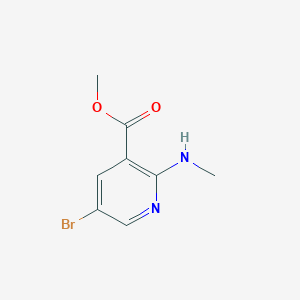

Methyl 5-bromo-2-(methylamino)pyridine-3-carboxylate

説明

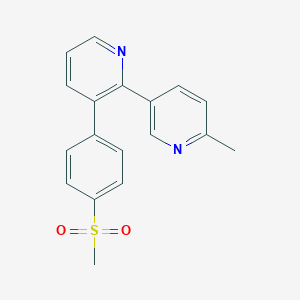

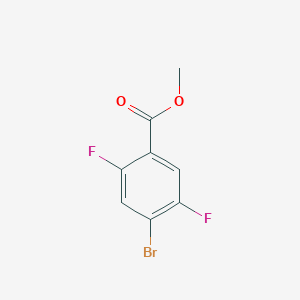

“Methyl 5-bromo-2-(methylamino)pyridine-3-carboxylate” is a chemical compound with the molecular formula C8H9BrN2O2 and a molecular weight of 245.07 . It is also known by its CAS number 1220419-53-3 .

Molecular Structure Analysis

The molecular structure of “Methyl 5-bromo-2-(methylamino)pyridine-3-carboxylate” consists of a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The ring is substituted at the 5th position with a bromine atom, at the 2nd position with a methylamino group, and at the 3rd position with a carboxylate group .Physical And Chemical Properties Analysis

“Methyl 5-bromo-2-(methylamino)pyridine-3-carboxylate” has a predicted boiling point of 288.1±40.0 °C and a predicted density of 1.569±0.06 g/cm3 . Its pKa is predicted to be 3.06±0.10 .科学的研究の応用

Application Summary

This compound is used in the synthesis of novel pyridine-based derivatives for medicinal chemistry applications. These derivatives are potential candidates for chiral dopants in liquid crystals and have shown biological activities .

Methods of Application: The Suzuki cross-coupling reaction is employed, using palladium catalysis to couple 5-bromo-2-methylpyridin-3-amine with various arylboronic acids, yielding a series of novel pyridine derivatives .

Results

The synthesized compounds were analyzed using Density Functional Theory (DFT) and showed potential as chiral dopants for liquid crystals. Some derivatives exhibited anti-thrombolytic and biofilm inhibition activities, with compound 4b showing a 41.32% lysis value against clot formation in human blood .

Methods of Application: The compound is used in nucleophilic substitution reactions and as a reagent in multistep synthesis processes to create more complex organic structures .

Results: The use of this compound has enabled the synthesis of structures like 5,5′-dimethyl-2,2′-bipyridine and 5-methyl-2,2′:6′,2″-terpyridine, which are valuable in materials science and coordination chemistry .

Methods of Application: A novel synthetic route involving selective nucleophilic substitution reactions has been developed to create derivatives that act as potent serotonin-3 (5-HT3) receptor antagonists .

Results: The synthesized compounds have shown promise as broad antiemetic agents, with one candidate, AS-8112, being selected for its potent dopamine D2 and D3, and 5-HT3 receptor antagonistic activities .

Analytical Chemistry

Results

Material Science

Results

Environmental Science

Methods of Application

A series of triazole-pyrimidine-based compounds were designed, synthesized, and characterized by various spectroscopic methods. Their neuroprotective and anti-inflammatory properties were evaluated through cell viability assays, ELISA, qRT-PCR, western blotting, and molecular docking .

Results

The synthesized compounds, particularly ZA3-ZA5, ZB2-ZB6, and intermediate S5, showed significant anti-neuroinflammatory properties. Six compounds exhibited promising neuroprotective activity by reducing the expression of stress and apoptosis markers in human neuronal cells .

Methods of Application

The compound undergoes Suzuki cross-coupling reactions to produce novel pyridine derivatives. These derivatives are then analyzed using Density Functional Theory (DFT) to assess their suitability as chiral dopants .

Results: The DFT studies indicated that the synthesized pyridine derivatives could be potential candidates for chiral dopants, with compound 4b showing the highest lysis value against clot formation in human blood among all new compounds .

Synthesis of Heterocyclic Compounds

Results

Catalysis

Results

Advanced Material Development

Results

Biochemistry

Results

Methods of Application: An example is its use in the ohmic-heating-assisted multicomponent Hantzsch reaction, which involves the reaction of 3-formylchromone with methyl acetoacetate and ammonium acetate in the presence of a phase transfer catalyst .

Results: The reaction led to the formation of a new compound, “Methyl 5-Imino-2-methyl-1,10a-dihydro-5H-chromeno[2,3-b]pyridine-3-carboxylate,” which was isolated without chromatographic separation and analyzed by various spectroscopic methods .

Methods of Application: The synthesis involves the construction of indoles as a moiety in selected alkaloids, which are important in cell biology and as biologically active compounds for treating various disorders .

Results: The application of this compound in the synthesis of indole derivatives has contributed to the development of treatments for cancer cells, microbes, and different types of disorders in the human body .

Enzyme Mechanism Studies

Results

Advanced Polymer Development

Results

Catalytic Systems

Methods of Application

Results: The studies have provided valuable information on the molecular interactions within cocrystals, which is important for the design of new materials and drugs .

Safety And Hazards

“Methyl 5-bromo-2-(methylamino)pyridine-3-carboxylate” is classified under GHS07 for safety. It carries the signal word “Warning” and has hazard statements H302+H312+H332-H315-H319-H335, indicating that it is harmful if swallowed, in contact with skin, or if inhaled, and it causes skin and eye irritation .

特性

IUPAC Name |

methyl 5-bromo-2-(methylamino)pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O2/c1-10-7-6(8(12)13-2)3-5(9)4-11-7/h3-4H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAMQONOUTCNFKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=N1)Br)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-bromo-2-(methylamino)pyridine-3-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl octahydrocyclopenta[c]pyrrole-3a-carboxylate](/img/structure/B1428542.png)

![3,4'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1428548.png)

![4-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1428557.png)